Zhan Catalyst-1B belongs to a class of chelating-benzylidene ruthenium complexes, which are a subgroup of the well-known Hoveyda-Grubbs catalysts [1] [2]. Its key structural feature is a dimethylsulfonamide group attached to the aryl ring of the chelating isopropoxystyrene ligand, positioned para to the oxygen atom [1]. This electron-withdrawing group (EWG) is crucial for its function.
The diagram below illustrates the general catalytic cycle and the key structural feature that enhances its activity.
The catalytic cycle of this compound, highlighting the role of the electron-withdrawing group in promoting catalyst initiation.
This EWG activates the catalyst by withdrawing electron density from the oxygen atom that chelates the ruthenium metal center. This weakens the Ru–O bond, allowing the catalyst to initiate more rapidly and reducing its tendency to enter an inactive "sleeping" state [2].
This compound is particularly valuable in synthesizing complex molecules where high catalytic activity is required. Its applications span advanced chemical synthesis, including ring-closing metathesis (RCM), which is critical for forming medium and large rings in natural products and active pharmaceutical ingredients (APIs) [1] [2].
The following workflow outlines its typical role in macrocyclization within drug discovery.
A common application of this compound in forming complex macrocyclic structures integral to drug development.
For example, in the total synthesis of complex molecules like Virginiamycin M2, an antibiotic, researchers found that while standard metathesis catalysts failed, second-generation Hoveyda-Grubbs types provided a breakthrough, albeit in low yield [2]. This illustrates the type of challenging scenarios where EWG-activated catalysts like Zhan-1B are often investigated to drive reactions to completion [2].
Proper handling is essential to maintain the catalyst's activity and longevity.
The "EWG-activation" concept is a general principle in catalyst design. This compound, with its dimethylsulfonamide group (σpara ~0.65), is part of a family of activated catalysts [2]. The table below compares different EWG-activated catalysts based on their Hammett constants, which quantify their electron-withdrawing strength.
| Electron-Withdrawing Group (EWG) | Hammett Constant (σpara) | Example Catalyst |
|---|---|---|
| Nitro (NO₂) | 0.78 | Nitro Catalyst (Ru12) [2] |
| Sulfonamide (SO₂NR₂) | 0.65 | This compound (Ru14) [2] |
| Sulfone (SO₂C₆H₅) | 0.68 | - [2] |
| Trifluoromethyl (CF₃) | 0.54 | - [2] |
| Carbonyl (C(O)C₆H₅) | 0.43 | - [2] |
This compound belongs to a class of electron-withdrawing group (EWG)-activated Hoveyda-Grubbs catalysts [1]. Its synthesis builds upon the established Hoveyda-Grubbs catalyst structure by incorporating a dimethylsulfonamide group para to the chelating isopropoxy group on the benzylidene ligand [2] [1]. This EWG enhances catalyst activity by weakening the Ru–O bond, facilitating faster initiation [1].
The general synthesis involves reacting a ruthenium pre-complex with a specially designed isopropoxystyrene ligand containing the electron-withdrawing sulfonamide group [2]. The key step in preparing this ligand is an ortho-vinylation of a phenol precursor using conditions proposed by Masahiko Yamaguchi (1998), involving SnCl₄ and Bu₃N with ethyne to generate an active stannylacetylene species for C–C bond formation [2]. The phenol is then alkylated using i-PrBr and a base [2].
The following diagram illustrates the logical relationship and key stages in the synthesis of the catalyst.
This table consolidates the essential technical information for this compound.
| Property | Specification |
|---|---|
| IUPAC Name | Dichloro(1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)((5-((dimethylamino)sulfonyl)-2-(1-methylethoxy-O)phenyl)methylene-C)ruthenium(II) [2] [3] |
| Molecular Formula | C₃₃H₄₃Cl₂N₃O₃RuS [2] [4] [3] |
| Molecular Weight | 733.75 g·mol⁻¹ [2] [4] [5] |
| CAS Number | 918870-76-5 [4] [3] [5] |
| Appearance | Green solid [2] |
| MDL Number | MFCD08459353 [4] [3] [6] |
| Storage | 4°C, stored under nitrogen [4] |
| Purity | ≥95% [4] [6] |
The dimethylsulfonamide group is a strong electron-withdrawing group with a Hammett constant (σ~para~) of 0.65 [1]. Its role is to decrease electron density on the oxygen atom of the chelating isopropoxy fragment, thereby weakening the Ru–O bond [1]. This design has two critical effects:
This compound is available from several chemical suppliers for research purposes [4] [5] [6]. It is typically sold as a powder in quantities from 100 mg upwards [4] [5]. Key handling notes include:
The table below summarizes the core identifying information and physical properties of Zhan Catalyst-1B.
| Property | Description / Value |
|---|---|
| IUPAC Name | Dichloro(1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)((5-((dimethylamino)sulfonyl)-2-(1-methylethoxy-O)phenyl)methylene-C)ruthenium(II) [1] |
| Molecular Formula | C₃₃H₄₃Cl₂N₃O₃RuS [2] [3] |
| Molecular Weight | 733.75 g·mol⁻¹ [1] [2] [3] |
| CAS Number | 918870-76-5 [2] [3] |
| Appearance | Green solid [1] / Powder [3] |
| Purity | ≥95% [2] |
| Storage | 4°C, stored under nitrogen [2] |
The solubility profile of this compound is a key feature that facilitates its use and recovery in laboratory synthesis.
| Aspect | Details |
|---|---|
| Good Solubility | Soluble in dichloromethane (DCM), dichloroethane, chloroform, and ether [1]. |
| Poor Solubility | Insoluble in methanol, ethanol, and other alcohols [1]. |
| Handling & Hazards | Handle with appropriate personal protective equipment (PPE) in a well-ventilated area. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [2]. |
| Recyclability | The catalyst can be recovered and recycled by simple precipitation or filtration, leveraging its differential solubility (e.g., by adding a poor solvent like methanol to a reaction mixture in DCM) [1]. |
Beyond its basic properties, this compound has been studied in heterogeneous catalytic systems. The following diagram illustrates a general experimental workflow for its immobilization and use.
This immobilization method, as described in a scientific study, allows the catalyst to be attached to a solid support like mesoporous molecular sieves (MCM-41 or SBA-15) through a simple, linker-free procedure [4]. This creates a heterogeneous catalyst system that:
This compound is primarily used in advanced organic synthesis and materials science.
Zhan Catalyst-1B is a ruthenium-based olefin metathesis catalyst from the class of Hoveyda-Grubbs type complexes. Its key structural differentiator is an electron-withdrawing dimethylsulfonamide group attached to the aryl ring of the isopropoxystyrene ligand, which enhances its catalytic activity [1].
The table below summarizes its core chemical and physical properties:
| Property | Specification |
|---|---|
| IUPAC Name | Dichloro(1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)((5-((dimethylamino)sulfonyl)-2-(1-methylethoxy-O)phenyl)methylene-C)ruthenium(II) [1] [2] |
| Molecular Formula | C₃₃H₄₃Cl₂N₃O₃RuS [1] [3] |
| Molar Mass | 733.75 g·mol⁻¹ [1] [3] |
| CAS Number | 918870-76-5 [3] [2] |
| Appearance | Green solid [1] |
| Form | Powder [3] |
The catalytic activity of this compound has been demonstrated in various metathesis reactions. The following table summarizes quantitative performance data from a study where the catalyst was immobilized on mesoporous molecular sieves (SBA-15), highlighting how activity and metal leaching are influenced by the reaction substrate and solvent [4].
| Reaction | Solvent | Initial TOF* (h⁻¹) | Ru Leaching (% of catalyst content) | Max. Ru in Product (ppm) |
|---|---|---|---|---|
| RCM of DEDAM | Dichloromethane | ~2500 | 14% | 100 |
| RCM of DEDAM | Benzene | ~2500 | 4% | 28 |
| RCM of DEDAM | Cyclohexane | ~2500 | 9% | 66 |
| RCM of 1,7-octadiene | Cyclohexane | Information missing | 0.04% | 0.6 |
TOF (Turnover Frequency) was calculated at 10 minutes for RCM of DEDAM. Molar ratio substrate/Ru = 600, initial substrate concentration = 0.2 mmol/mL, T = 30 °C [4].
Based on the available information, the following diagram outlines a general experimental workflow for employing this compound in a reaction, highlighting steps for potential catalyst recovery.
The high initiation rate stems from the electron-withdrawing group (EWG) on the chelating benzylidene ligand. The dimethylsulfonamide group (-SO2NMe2) reduces electron density on the oxygen atom of the chelating isopropoxy (iPrO) fragment, weakening the Ru–O bond and facilitating dissociation to generate the active 14-electron Ru-carbene species [1] [2].
This EWG effect can be quantified using Hammett constants (σpara), which correlate the strength of the electronic effect with the catalyst's initiation rate [2].
Table 1: Hammett Constants (σpara) for Common EWGs in Hoveyda-Grubbs Type Catalysts
| Electron-Withdrawing Group (EWG) | Hammett Constant (σpara) |
|---|---|
| F | 0.06 |
| CF₃ | 0.54 |
| C(O)C₆H₅ | 0.43 |
| SO₂C₆H₅ | 0.68 |
| SO₂N(CH₃)₂ (in Zhan-1B) | 0.65 |
| NO₂ | 0.78 |
A direct comparative study provides experimental evidence for Zhan Catalyst-1B's performance [3].
Table 2: Comparative Initiation Rate in Ring-Closing Metathesis (RCM)
| Catalyst | Key Structural Feature | Conversion in RCM of 8a (10 min, 0.5 mol% catalyst) |
|---|---|---|
| This compound (7b in study) | EWG: -SO₂NMe₂ | 96% |
| A novel catalyst (7a in study) | EWG: -NHAc | 84% |
| Hoveyda-Grubbs 2nd Gen (2b) | No strong EWG | 78% |
| Grubbs 2nd Gen (1b) | No chelating benzylidene | <40% |
You can determine the relative initiation rate experimentally via NMR reaction monitoring [3].
-OCH₂CH=CH₂) and/or the appearance of the product's vinylic proton signals (e.g., the formed pyrrole ring).The high initiation rate makes this compound particularly effective for challenging reactions [2]:
The following diagram illustrates the initiation mechanism of this compound, showing how the electron-withdrawing sulfonamide group weakens the Ru–O bond.
Initiation mechanism of this compound, showing the critical role of the electron-withdrawing group (EWG) in generating the active catalyst species.
The table below summarizes the core identification and physical properties of Zhan Catalyst-1B.
| Property | Value / Description |
|---|---|
| IUPAC Name | Dichloro(1,3-dimesityl-2-imidazolidinylidene)[5-(dimethylsulfamoyl)-2-isopropoxybenzylidene]ruthenium [1] |
| Molecular Formula | C₃₃H₄₃Cl₂N₃O₃RuS [1] [2] |
| CAS Number | 918870-76-5 [1] [2] |
| Molar Mass | 733.75 g·mol⁻¹ [3] [2] |
| Form | Green solid powder [3] [2] |
| Melting Point | Information not available in search results |
This compound belongs to a class of ruthenium-based organometallic complexes used in olefin metathesis [3]. Its structure is key to its performance:
This compound is effective in various metathesis reactions. One documented application is in a multi-step cascade synthesis.
This one-pot protocol combines this compound with a chiral phosphoric acid to produce enantioenriched γ-lactams [4].
The workflow of this catalytic cascade is as follows:
Schematic of the one-pot catalytic cascade.
Under the optimized conditions, this cascade reaction gives the product in 76% yield with 92% enantiomeric excess (ee) [4].
| Parameter | Optimized Condition |
|---|---|
| Ruthenium Catalyst | This compound (5 mol%) |
| Chiral Phosphoric Acid | (R)-5c (5 mol%) |
| Solvent | Toluene |
| Temperature | 50 °C |
| Time | 24 hours |
| Yield | 76% |
| Enantiomeric Excess (ee) | 92% |
The catalyst demonstrates excellent performance compared to other common ruthenium complexes in this specific reaction [4].
| Catalyst | Yield (%) | Enantiomeric Excess (ee%) |
|---|---|---|
| This compound | 76 | 92 |
| Hoveyda–Grubbs II | 73 | 92 |
| Grubbs II | 19 | 92 |
For optimal results and safety, please adhere to the following guidelines based on general laboratory practices for handling metal-organic catalysts [2]:
This compound is a ruthenium-based complex belonging to the Hoveyda-Grubbs family of olefin metathesis catalysts. Its key feature is an electron-withdrawing dimethylsulfonamide group on the benzylidene ligand, which influences its reactivity and stability [1].
The table below summarizes its basic properties:
| Property | Description |
|---|---|
| Chemical Name | Dichloro(1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)((5-((dimethylamino)sulfonyl)-2-(1-methylethoxy)phenyl)methylene)ruthenium(II) [2] [3] |
| Molecular Formula | C₃₃H₄₃Cl₂N₃O₃RuS [2] [4] |
| CAS Number | 918870-76-5 [4] [3] |
| Appearance | Green solid [1] [2] |
| Molar Mass | 733.75 g·mol⁻¹ [1] [4] |
| Key Feature | Electron-withdrawing sulfonamide group on the benzylidene ligand [1] |
The search results highlight the use of this compound in specific, complex synthetic sequences. A general, standalone RCM protocol was not detailed.
One prominent application is in a tandem reaction sequence to synthesize enantioenriched γ-lactams from indole derivatives.
The following diagram outlines the workflow of this catalytic cascade:
This compound has also been employed in de novo synthesis strategies for nitrogen-containing heteroaromatics like pyridines and pyridazines, which are common scaffolds in pharmaceuticals [6].
| Aspect | Guidelines |
|---|---|
| Handling | Handle in a well-ventilated area and use appropriate personal protective equipment (PPE). The catalyst may be air- and moisture-sensitive, though specific handling atmosphere (e.g., glovebox) is not detailed in results [4]. |
| Solubility | The catalyst is soluble in dichloromethane (DCM), chloroform, and ether, but insoluble in alcohols like methanol and ethanol [1]. |
| Storage | Store in a cool, dry place, away from moisture and direct sunlight [4]. |
| Immobilized Forms | For reduced metal leaching and easier product separation, this compound can be immobilized on solid supports like mesoporous molecular sieves (MCM-41, SBA-15). This is highly relevant for processes where low ruthenium contamination in the product is critical [7] [8]. |
It is important to note that the search results do not contain a detailed, step-by-step general protocol for a standard RCM reaction using this compound, including aspects like:
To address these gaps, I suggest you consult specialized organic chemistry databases and primary literature for specific substrate classes, or consider reaching out to chemical suppliers for technical data sheets.
This compound represents a significant advancement in ruthenium-based olefin metathesis catalysts that has found particular utility in pharmaceutical synthesis, especially for constructing challenging macrocyclic structures. This catalyst belongs to a class of chelating benzylidene complexes that share structural similarities with Hoveyda-Grubbs catalysts but incorporate key modifications that enhance their utility in complex synthetic applications. Specifically, this compound features an electron-withdrawing sulfonamide group positioned para to the phenol oxygen on the isopropoxystyrene ligand, which significantly influences its reactivity and stability profiles. [1]
The molecular structure of this compound (C₃₃H₄₃Cl₂N₃O₃RuS) with a molecular weight of 733.75 g·mol⁻¹, presents as a green powder that demonstrates good solubility in chlorinated solvents such as dichloromethane, dichloroethane, and chloroform, while being insoluble in methanol and ethanol. [1] [2] This solubility profile provides practical advantages in reaction workup and catalyst recovery, as simple precipitation with methanol allows for efficient recycling of the expensive ruthenium component—a significant consideration in pharmaceutical process chemistry where metal contamination concerns are paramount. [1]
Macrocyclic compounds represent an increasingly important class of therapeutic agents, particularly for targeting "difficult-to-drug" protein classes such as protein-protein interactions and kinases. Their constrained structures enable high binding affinity and enhanced selectivity compared to their linear counterparts, while still maintaining the potential for oral bioavailability. The unique three-dimensional shapes of macrocycles allow them to access chemical space beyond traditional small molecules, making them particularly valuable in oncology drug discovery. [3] [4]
The development of macrocyclic kinase inhibitors has been fueled by the recognition that conformational preorganization reduces the entropy penalty upon binding to target proteins. This preorganization enables macrocycles to achieve enhanced potency and selectivity despite the challenging nature of kinase targets, which exhibit high structural homology in their ATP-binding sites. Additionally, macrocycles can be designed with reduced peptidic character (quantified by the amide ratio descriptor), which improves their membrane permeability and overall drug-like properties. [4]
SB1518 (pacritinib) is an innovative pyrimidine-based macrocycle that functions as a selective inhibitor of Janus Kinase 2 (JAK2) and Fms-Like Tyrosine Kinase-3 (FLT3). It demonstrates potent activity against both wild-type JAK2 (IC₅₀ = 23 nM) and the JAK2V617F mutant (IC₅₀ = 19 nM), with significant selectivity over other JAK family members (IC₅₀ = 1280, 520, and 50 nM for JAK1, JAK3, and TYK2, respectively). [5] This selective profile translates to potent effects on cellular JAK/STAT signaling pathways, resulting in cell cycle arrest and induction of apoptosis in myeloid and lymphoid cell lines driven by mutant or wild-type JAK2 or FLT3. [5]
SB1518 has favorable pharmacokinetic properties following oral administration and has demonstrated significant efficacy in JAK2V617F-driven disease models, including reduction of splenomegaly and hepatomegaly. [5] The U.S. Food and Drug Administration approved pacritinib in February 2022 under the brand name Vonjo for treatment of adults with intermediate or high-risk primary or secondary myelofibrosis with low platelet counts. [6]
SB1317 (TG02) is a broad-spectrum cyclin-dependent kinase (CDK) inhibitor that targets multiple CDKs including CDK1, 2, 7, and 9. Its unique activity against both transcriptional CDKs and cell-cycle regulatory CDKs enhances its ability to induce apoptosis in tumor cells. [3] [7] Additionally, TG02 effectively inhibits the MAPK ERK5 pathway, which is crucial for multiple myeloma proliferation and survival. [3]
This multi-targeted kinase inhibitor has entered Phase II clinical trials for the treatment of glioblastoma and advanced leukemia, representing a promising therapeutic approach for these challenging malignancies. [3] The macrocyclic structure of SB1317 contributes to its favorable binding properties and selectivity profile, enabling it to address the therapeutic challenges posed by the structural homology among kinase families.
Table 1: Key Characteristics of Macrocyclic Kinase Inhibitors
| Parameter | SB1518 (Pacritinib) | SB1317 (TG02) |
|---|---|---|
| Primary Targets | JAK2, FLT3 | CDK1, CDK2, CDK7, CDK9 |
| IC₅₀ Values | 23 nM (JAK2WT), 19 nM (JAK2V617F), 22 nM (FLT3) | Broad-spectrum CDK inhibitor |
| Therapeutic Indications | Myelofibrosis (FDA-approved), lymphoid malignancies | Glioblastoma, advanced leukemia (Phase II) |
| Molecular Formula | C₂₈H₃₂N₄O₃ | Not specified in sources |
| CAS Number | 937272-79-2 | Not specified in sources |
| Key Clinical Trial Status | FDA approved (2022) | Phase II |
The construction of the macrocyclic cores of both SB1317 and SB1518 relies on a specialized acid-mediated ring-closing metathesis (RCM) approach that leverages the unique properties of this compound. This protocol requires careful attention to reaction conditions and catalyst handling to achieve optimal results.
Materials and Equipment:
Procedure:
Catalyst Preparation: Weigh this compound (5-10 mol%) in a glove box under inert atmosphere and dissolve in minimal anhydrous DCM (1-2 mL). The green color of the catalyst solution provides a visual indicator of proper preparation. [2]
Reaction Setup: Charge the linear diene precursor (1.0 equiv) into an oven-dried Schlenk flask equipped with a magnetic stir bar. Seal with a rubber septum and evacuate/backfill with inert gas (3 cycles). Add anhydrous solvent (DCM or toluene) through the septum to achieve the desired substrate concentration (typically 0.1-0.01 M). [7]
Acid Addition: Add the appropriate acid additive via syringe:
Catalyst Addition: Add the prepared this compound solution to the reaction mixture via syringe, initiating the ring-closing metathesis. The reaction typically shows visible changes, with the green catalyst color persisting during the reaction.
Reaction Monitoring: Stir the reaction at room temperature or elevated temperature (40-60°C) while monitoring by TLC or LC-MS. Reaction times typically range from 2-24 hours depending on substrate structure and concentration.
Workup Procedure: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude macrocyclic product by flash chromatography or preparative HPLC. The catalyst residues can be removed by precipitation with methanol, taking advantage of this compound's insolubility in alcoholic solvents. [1]
Key Optimization Parameters:
Table 2: Optimized Reaction Conditions for Macrocyclic RCM
| Parameter | SB1518 Synthesis | SB1317 Synthesis |
|---|---|---|
| Catalyst Loading | 5-10 mol% this compound | 5-10 mol% this compound |
| Acid Additive | Hydrochloric acid (HCl) | Trifluoroacetic acid (TFA) |
| Acid Concentration | 10-30 mol% | 10-30 mol% |
| Preferred Solvent | Anhydrous DCM or toluene | Anhydrous DCM or toluene |
| Reaction Temperature | Room temperature to 60°C | Room temperature to 60°C |
| Reaction Time | 2-24 hours | 2-24 hours |
| Key Isomer Formed | Predominantly trans | Predominantly trans |
| Typical Yield Range | Not specified in sources | Not specified in sources |
The following diagram illustrates the strategic application of this compound in constructing the macrocyclic cores of SB1518 and SB1317, highlighting the critical acid-mediated RCM step:
Diagram 1: Synthetic workflow for macrocyclic kinase inhibitors using this compound-mediated RCM
The unique performance of this compound in acid-mediated RCM can be understood through its activation mechanism, which involves both dissociative and interchange pathways: [1]
Diagram 2: Proposed activation mechanism of this compound under acid-mediated conditions
The application of this compound in synthesizing macrocyclic kinase inhibitors provides several strategic advantages for pharmaceutical process chemistry. The electron-withdrawing sulfonamide group incorporated into the catalyst structure enhances its initiation rate compared to earlier generation ruthenium catalysts, while maintaining good stability profile. [1] This balanced performance is particularly valuable for constructing the complex macrocyclic architectures found in SB1518 and SB1317, where reaction efficiency and stereoselectivity are critical factors.
The recyclability potential of this compound addresses important considerations for sustainable pharmaceutical manufacturing. The catalyst can be recovered through simple precipitation using methanol or ethanol, in which it is insoluble, and potentially reused. [1] This characteristic not only reduces the overall process costs but also helps minimize ruthenium contamination in the final active pharmaceutical ingredient—a significant quality consideration for regulatory submissions.
Furthermore, the operational simplicity of the acid-mediated RCM protocol using this compound enables broader implementation in process chemistry settings. The reactions typically proceed under straightforward conditions with good functional group tolerance, allowing for the late-stage macrocyclization of advanced intermediates that may contain sensitive functional groups required for biological activity. [7]
Reaction monitoring for this compound-mediated RCM requires specialized analytical approaches to track the progression of the macrocyclization and detect potential side products. High-performance liquid chromatography (HPLC) with UV-Vis detection is recommended, with particular attention to the disappearance of the linear diene starting material and emergence of the macrocyclic product. Mass spectrometric analysis provides confirmation of product identity, while NMR spectroscopy can determine the isomeric ratio (trans/cis) of the macrocyclic product.
Quality control for the final macrocyclic products must include ruthenium residue testing to ensure compliance with regulatory guidelines for metal impurities. Inductively coupled plasma mass spectrometry (ICP-MS) offers the required sensitivity for ruthenium detection at the parts-per-million (ppm) level. The catalyst removal during workup can be enhanced by treatment with chelating agents or adsorbents specifically designed to capture heavy metal residues.
For scale-up considerations, the acid-mediated RCM protocol using this compound requires attention to mixing efficiency and heat transfer, particularly when operating at higher substrate concentrations. The catalyst addition strategy (single charge vs. portion-wise addition) may impact the reaction profile and should be optimized for each specific substrate. Additionally, the acid additive concentration may require fine-tuning on larger scales to account for potential variability in substrate quality.
This compound provides a versatile and efficient platform for constructing pharmaceutically relevant macrocyclic scaffolds through acid-mediated ring-closing metathesis. Its successful application in the synthesis of clinical-stage kinase inhibitors SB1518 and SB1317 demonstrates the value of this catalyst technology in addressing challenging synthetic problems in drug discovery and development. The protocols outlined in these application notes offer researchers practical methodologies for implementing this transformative synthetic approach in their own work, potentially accelerating the development of novel macrocyclic therapeutics for oncology and other disease areas.
This compound is a ruthenium-based olefin metathesis catalyst belonging to the class of Hoveyda-Grubbs-type catalysts that are activated by an electron-withdrawing group (EWG) [1] [2].
Its key feature is a dimethylsulfonamide group (-SO₂N(CH₃)₂) located para to the chelating oxygen atom on the benzylidene ligand [1] [2]. This EWG enhances the catalyst's activity by weakening the Ru–O bond, facilitating faster initiation compared to the parent Hoveyda-Grubbs catalyst [2]. The catalyst is a green powder with a molar mass of 733.75 g·mol⁻¹ [1] [3].
The following diagram illustrates how the electron-withdrawing group in this compound enhances its catalytic activity.
The table below summarizes two documented applications of this compound in the synthesis of clinical-stage kinase inhibitors, highlighting the crucial role of acid additives [4].
| Clinical Agent | Target Kinases | Key RCM Condition | Observed Isomer Preference |
|---|---|---|---|
| SB1518 (Pacritinib) | Janus Kinase 2 (JAK2), FMS-like tyrosine kinase 3 (FLT3) [4] | In the presence of HCl [4] | Predominantly trans [4] |
| SB1317 | Cyclin-dependent kinases (CDKs), JAK2, FLT3 [4] | Primarily in the presence of TFA (Trifluoroacetic Acid) [4] | Predominantly trans [4] |
A key finding from this research is that the RCM reaction to form the macrocyclic core of these inhibitors "seemed to proceed only in the presence of an acid" [4]. While the exact mechanistic role of the acid is not detailed in the available sources, it is a critical parameter for success in these specific transformations.
The following diagram outlines a general workflow for conducting an acid-mediated RCM reaction, based on the case studies. You will need to optimize the exact parameters for your specific system.
I hope this structured overview provides a solid foundation for your work. Should you require information on other aspects, such as its behavior in cross-metathesis or its immobilization on solid supports, please feel free to ask.
The development of efficient heterogeneous catalytic systems represents a significant advancement in sustainable chemistry, particularly for pharmaceutical applications where product purity and catalyst recovery are paramount. This compound, a ruthenium-based complex belonging to the Hoveyda-Grubbs family of olefin metathesis catalysts, features distinctive electron-withdrawing substituents that enhance its catalytic performance. Unlike conventional Grubbs catalysts, this compound contains a dimethylsulfonamide functional group attached to the aryl ring of the isopropoxystyrene ligand, which modifies its electronic properties and improves stability. [1] This structural modification facilitates the immobilization on solid supports while maintaining high metathesis activity, making it particularly suitable for creating recyclable catalytic systems. [1] [2]
Mesoporous silica materials MCM-41 and SBA-15 have emerged as exceptional supports for catalyst immobilization due to their ordered porous structures, high surface areas, and tunable surface chemistry. MCM-41 possesses a two-dimensional hexagonal arrangement of cylindrical mesopores with diameters typically ranging from 2-4 nm, while SBA-15 features larger pores (5-15 nm) with significantly thicker pore walls (3.1-6.4 nm) that confer enhanced mechanical and hydrothermal stability. [3] [4] The high density of surface silanol groups on these mesoporous materials enables various functionalization strategies, including the non-covalent immobilization of metal complexes through direct interaction with the silica surface. [2] This combination of robust mesoporous supports with highly active Zhan catalysts creates innovative heterogeneous systems that merge the selectivity of molecular catalysis with the practical advantages of heterogeneous systems, including simplified product separation, catalyst reuse, and minimized metal contamination in pharmaceutical products.
The selection of appropriate mesoporous supports is critical for successful catalyst immobilization. MCM-41 and SBA-15, while both exhibiting ordered hexagonal pore arrangements, display significantly different structural properties that influence their performance as catalyst supports. MCM-41 is characterized by uniform cylindrical pores with diameters typically ranging from 2-4 nm and high surface areas (≥1000 m²/g), making it suitable for reactions involving small to medium-sized substrates. [4] [5] In contrast, SBA-15 possesses larger pore diameters (6-11 nm), thicker pore walls (3.1-6.4 nm), and complementary microporosity, which contribute to its enhanced hydrothermal stability and improved mass transfer characteristics for bulkier molecules. [3] [4] These structural differences directly impact catalyst loading, stability, and substrate accessibility, necessitating careful consideration when selecting supports for specific applications.
Table 1: Comparative Properties of Mesoporous Silica Supports
| Property | MCM-41 | SBA-15 |
|---|---|---|
| Pore Structure | 2D hexagonal (p6mm) | 2D hexagonal (p6mm) |
| Pore Diameter (nm) | 2-4 | 6-11 |
| Wall Thickness (nm) | 1-2 | 3.1-6.4 |
| Surface Area (m²/g) | ≥1000 | ≥550 |
| Pore Volume (cm³/g) | ~0.8 | ~1.46 |
| Thermal Stability | Moderate | High |
| Complementary Porosity | Limited | Significant microporosity |
This compound is a green solid with the chemical formula C₃₃H₄₃Cl₂N₃O₃RuS and a molar mass of 733.75 g·mol⁻¹. [1] Its molecular structure incorporates a chelating isopropoxystyrene ligand with an electron-withdrawing dimethylsulfonamide group at the para position relative to the phenol oxygen. This strategic modification differentiates it from conventional Hoveyda-Grubbs catalysts and confers several advantageous properties, including enhanced initiation kinetics and improved stability. The catalyst exhibits good solubility in chlorinated solvents (dichloromethane, chloroform), ethers, and toluene, but limited solubility in alcoholic solvents (methanol, ethanol), a property that facilitates catalyst recovery through precipitation. [1] The sulfonamide functional group not only influences the electronic character of the ruthenium center but also provides a potential handle for immobilization on functionalized supports.
Comprehensive characterization of the immobilized catalyst systems is essential to verify successful immobilization, maintain structural integrity, and understand performance characteristics. The following techniques provide complementary information about the hybrid materials:
X-ray Diffraction (XRD): Low-angle XRD measurements confirm the preservation of mesoporous structure after catalyst immobilization. Characteristic patterns with intense (100), (110), and (200) diffraction peaks indicate maintained long-range order in both MCM-41 and SBA-15 supports. [2] [5]
Nitrogen Physisorption: BET surface area analysis and BJH pore size distribution measurements reveal changes in textural properties after catalyst loading. Typical decreases in surface area and pore volume indicate successful incorporation of catalyst within the porous framework, while maintained hysteresis loops confirm preserved mesoporosity. [2] [4]
Spectroscopic Techniques: UV-Vis spectroscopy demonstrates retention of the characteristic Ru(II) d-d transition bands at λ = 375 nm and 600 nm after immobilization, confirming that the coordination sphere remains intact. [2] XPS analysis provides information on the electronic state of ruthenium and surface composition.
Electron Microscopy: TEM imaging directly visualizes the ordered mesoporous structure and uniform distribution of catalyst particles within the support channels, while SEM reveals the overall particle morphology. [2] [4] [5]
Thermal Analysis: TGA measurements quantify the organic content and determine the thermal stability of the immobilized catalyst systems, with decomposition profiles indicating interaction strength between catalyst and support.
Materials:
Equipment:
Procedure:
Initial Drying: Place approximately 1.0 g of mesoporous silica in a vacuum oven and dry at 120°C under reduced pressure (≤10⁻³ Torr) for 12 hours to remove physisorbed water.
Solvent Cleaning: Transfer the dried support to a round-bottom flask and add 100 mL of absolute ethanol. Reflux the suspension under nitrogen atmosphere for 4 hours with constant stirring.
Filtration and Washing: After reflux, filter the suspension through a medium-porosity fritted glass funnel and wash with three 20 mL portions of fresh ethanol.
Acid Treatment (Optional): For enhanced silanol density, treat the support with 50 mL of 0.1 M HCl solution for 2 hours at room temperature with stirring, followed by filtration and washing with deionized water until neutral pH is achieved in the filtrate.
Final Activation: Transfer the washed support to a quartz tube and activate under high vacuum (≤10⁻³ Torr) with gradual temperature ramping (2°C/min) to 200°C, maintaining this temperature for 6 hours.
Storage: Store the activated supports in a glove box under inert atmosphere until use to prevent moisture adsorption.
Characterization Verification: After activation, confirm the surface area and pore volume through N₂ physisorption. The BET surface area for SBA-15 should be ≥550 m²/g with a pore volume of ~1.46 cm³/g, while MCM-41 typically exhibits surface areas ≥1000 m²/g. [3]
Materials:
Equipment:
Procedure:
Solution Preparation: In an argon-filled glove box, dissolve 25 mg of this compound in 50 mL of anhydrous toluene in a 100 mL round-bottom flask. Stir gently until complete dissolution (typically 5-10 minutes).
Support Addition: Add 500 mg of pre-activated mesoporous silica support to the catalyst solution under positive argon flow.
Immobilization Reaction: Stir the suspension at room temperature (25°C) for 30 minutes under inert atmosphere. The solution color will transition from green to pale yellow as the catalyst loads onto the support.
Separation: Centrifuge the suspension at 8,000 rpm for 10 minutes to separate the solid catalyst. Carefully decant the supernatant.
Washing: Wash the solid material with three 20 mL portions of anhydrous toluene to remove weakly adsorbed catalyst species.
Drying: Dry the resulting green powder under high vacuum (≤10⁻³ Torr) for 4 hours at room temperature.
Storage: Store the immobilized catalyst in a sealed container under argon atmosphere at 4°C.
Immobilization Efficiency: This protocol typically achieves 94-97% immobilization efficiency, resulting in a catalyst loading of approximately 0.9-1.0 wt% Ru content. [2] The immobilized catalysts are designated as 3/MCM-41 and 3/SBA-15 in literature. [2]
Materials:
Equipment:
Procedure:
Reaction Setup: Charge a 25 mL Schlenk tube with 10 mg of immobilized catalyst (approximately 0.95 μmol Ru based on 0.95 wt% loading) and a magnetic stir bar.
Atmosphere Control: Evacuate and refill the Schlenk tube with argon gas three times to ensure an oxygen-free environment.
Solvent Addition: Using a gas-tight syringe, add 5 mL of anhydrous solvent (cyclohexane recommended for minimal leaching).
Substrate Introduction: Add the appropriate volume of substrate to achieve a substrate/Ru molar ratio of 600:1 (e.g., 0.2 mmol substrate for 0.33 μmol Ru).
Reaction Initiation: Place the reaction vessel in an oil bath preheated to 30°C with constant stirring at 500 rpm.
Reaction Monitoring: At predetermined time intervals (5, 10, 20, 30, 60, 120 min), withdraw 10 μL aliquots from the reaction mixture using a microsyringe.
Sample Preparation: Dilute each aliquot with 1 mL of ethyl acetate and add internal standard (n-dodecane, 10 μL).
GC Analysis: Analyze the samples by GC-FID using appropriate calibration curves to determine conversion and selectivity.
Filtration Test: To confirm heterogeneous catalysis, after 5 minutes of reaction, filter approximately ½ of the reaction volume through a microfilter and transfer the filtrate to a new reactor. Monitor conversion in both vessels to detect any homogeneous catalysis from leached species.
Typical Performance: For RCM of DEDAM, the immobilized catalysts typically achieve TOF values of ~2500 h⁻¹ with near 100% selectivity. [2]
Materials:
Equipment:
Procedure:
Catalyst Recovery: After reaction completion, separate the catalyst from the reaction mixture by centrifugation at 8,000 rpm for 10 minutes or by vacuum filtration through a 0.45 μm PTFE membrane.
Solvent Washing: Wash the recovered catalyst with three 10 mL portions of anhydrous THF to remove organic residues and any weakly adsorbed catalyst species.
Drying: Transfer the washed catalyst to a vacuum oven and dry at 25°C under reduced pressure (≤10⁻³ Torr) for 2 hours.
Reactivation (Optional): For catalysts showing decreased activity after multiple cycles, thermal reactivation at 150°C under argon for 1 hour may restore performance.
Reuse: The recycled catalyst can be directly used in subsequent reactions following the catalytic testing protocol.
Recycling Efficiency: Typically, these immobilized catalysts can be recycled up to 4 times with minimal loss of activity when used in non-polar solvents like cyclohexane. [2] Monitor Ru leaching through ICP-MS analysis of reaction products, which should show <1 ppm Ru contamination under optimal conditions.
The immobilized this compound systems exhibit exceptional activity and selectivity across various olefin metathesis transformations. In ring-closing metathesis (RCM) reactions, both 3/MCM-41 and 3/SBA-15 demonstrate near 100% selectivity with no detectable side products. The reaction rates show significant dependence on both substrate structure and solvent choice. For instance, RCM of diethyl diallylmalonate (DEDAM) proceeds rapidly with TOF values approaching 2500 h⁻¹, while RCM of 1,7-octadiene occurs at substantially lower rates under identical conditions. [2] This differential reactivity highlights the influence of substrate sterics and electronics on catalyst performance in confined pore environments.
In metathesis reactions of fatty acid derivatives, the immobilized catalysts show excellent performance in the self-metathesis of methyl oleate, reaching equilibrium conversion within 2 hours with TOF values of approximately 260 h⁻¹ at 30 minutes. The metathesis of methyl 10-undecenoate proceeds more slowly (TOF ~35 h⁻¹) due to competing non-productive metathesis pathways, yet still achieves approximately 65% conversion. [2] The similar performance of 3/MCM-41 and 3/SBA-15 in these transformations suggests that the pore size does not significantly limit access to the catalytic sites for these linear substrates, though the thicker pore walls of SBA-15 may contribute to enhanced catalyst stability through stronger interactions with surface silanols.
Table 2: Performance of Immobilized this compound in Various Metathesis Reactions
| Reaction Type | Substrate | Solvent | TOF (h⁻¹) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|
| Ring-Closing Metathesis | Diethyl diallylmalonate | CH₂Cl₂ | ~2500 | >99 | >99 |
| Ring-Closing Metathesis | 1,7-Octadiene | Cyclohexane | ~150 | >95 | >99 |
| Self-Metathesis | Methyl oleate | Cyclohexane | ~260 | >95 | >99 |
| Self-Metathesis | Methyl 10-undecenoate | Cyclohexane | ~35 | ~65 | >99 |
| ROMP | Cyclooctene | Toluene | ~500 | ~70 | - |
Metal leaching represents a critical parameter for heterogeneous catalysts, particularly in pharmaceutical applications where strict limits on metal contaminants exist (typically <10 ppm). The immobilized this compound systems exhibit solvent-dependent leaching behavior, with non-polar solvents dramatically reducing ruthenium loss. For ring-closing metathesis of 1,7-octadiene in cyclohexane, Ru leaching is exceptionally low at only 0.04% of the initial catalyst loading, translating to less than 0.6 ppm Ru in the reaction products. [2] In contrast, more polar solvents like dichloromethane promote significantly higher leaching (up to 14% in DEDAM RCM), emphasizing the importance of solvent selection for minimizing metal contamination.
The filtration tests provide compelling evidence for truly heterogeneous catalysis in non-polar media. When the solid catalyst is removed from the reaction mixture after 5 minutes of RCM of 1,7-octadiene in cyclohexane, no further conversion occurs in the filtrate, confirming that the catalytic activity is exclusively associated with the solid phase. [2] However, for reactions in benzene and dichloromethane, continued conversion in the filtrate indicates contribution from leached active species. Spectroscopic investigations (XPS, UV-vis) reveal that approximately 76% of the ruthenium content is non-covalently bound to the support surface and can be removed by thorough THF washing, while the remaining fraction exhibits stronger attachment, possibly through interaction with surface silanols. [2]
Several factors profoundly influence the performance of immobilized this compound systems:
Support Morphology and Pore Structure: The three-dimensional interconnected pore network of SBA-15 facilitates superior mass transfer compared to the one-dimensional channels of MCM-41, particularly for bulky substrates. Additionally, the thicker pore walls of SBA-15 (3.1-6.4 nm vs. 1-2 nm for MCM-41) provide enhanced mechanical stability and potentially stronger interactions with the catalyst through multiple silanol groups. [3] [4]
Solvent Selection: Non-polar solvents like cyclohexane and n-hexane maximize catalyst retention on the support surface, while polar solvents (CH₂Cl₂, THF) promote leaching through competitive solvation of the catalyst complex. This solvation effect is particularly pronounced for this compound, which contains polar sulfonamide groups that enhance its solubility in more polar media. [1] [2]
Surface Chemistry: The density and distribution of surface silanol groups significantly impact catalyst loading and retention. Supports with higher silanol density typically achieve stronger catalyst-support interactions, though excessive surface acidity may potentially degrade catalyst performance. Controlled surface functionalization or mild acid treatment can optimize silanol distribution for enhanced catalyst immobilization. [2]
Reaction Temperature: While elevated temperatures generally increase reaction rates, they may also accelerate catalyst decomposition and promote leaching. The optimal temperature range for these immobilized systems is 25-40°C, balancing activity with stability.
The immobilized this compound systems on MCM-41 and SBA-15 supports present versatile catalytic platforms with applications spanning pharmaceutical synthesis, fine chemical production, and polymer chemistry. The exceptional selectivity in ring-closing metathesis reactions enables efficient synthesis of cyclic structures prevalent in natural products and bioactive molecules, while the robust nature of these heterogeneous catalysts facilitates their implementation in continuous flow systems for scale-up operations. The remarkably low metal leaching in non-polar solvents (<0.6 ppm Ru) meets stringent requirements for pharmaceutical manufacturing, eliminating costly purification steps to remove metal residues from reaction products. [2]
Future development directions for these catalytic systems include advanced support engineering to further enhance catalyst stability and reduce leaching. Incorporation of controlled microporosity within mesoporous frameworks could create hierarchical structures with improved diffusion characteristics for bulky substrates. Additionally, surface functionalization with tailored organic groups could strengthen catalyst-support interactions while modulating the local environment around active sites to influence selectivity. The integration of these immobilized catalysts with flow reactor technologies represents a particularly promising avenue for continuous manufacturing processes, leveraging the mechanical stability of SBA-15 and MCM-41 supports under flow conditions.
The protocols and application notes presented herein provide researchers with comprehensive methodologies for implementing these advanced catalytic systems across various chemical transformations. The detailed characterization data and performance metrics establish benchmarks for comparing new catalyst immobilization strategies, while the mechanistic insights into catalyst-support interactions guide rational optimization of these hybrid materials. As the demand for sustainable chemical processes grows, such immobilized catalyst systems will play increasingly important roles in bridging the gap between homogeneous catalysis selectivity and heterogeneous catalysis practicality.
Diagram 1: Catalyst Immobilization Workflow. This diagram illustrates the comprehensive procedure for immobilizing this compound on mesoporous silica supports, including key steps from support activation to final characterization.
Diagram 2: Catalytic Testing and Evaluation Protocol. This workflow outlines the comprehensive testing procedure for evaluating immobilized catalyst performance, including critical steps for verifying heterogeneous catalysis and quantifying metal leaching.
Zhan Catalyst-1B is a ruthenium-based complex used for olefin metathesis reactions [1]. It belongs to the family of Hoveyda-Grubbs-type catalysts but is distinguished by an electron-withdrawing dimethylsulfonamide group on the alkoxybenzylidene ligand. This modification enhances its catalytic activity [1].
In its standard form, this compound operates as a homogeneous catalyst. The table below summarizes its performance in different solvent systems for a model ring-closing metathesis (RCM) reaction [1].
Table 1: Homogeneous Application of this compound in Ring-Closing Metathesis
| Application Context | Reaction Type | Key Quantitative Results | Reaction Conditions |
|---|---|---|---|
| Synthesis of fine chemicals & pharmaceuticals [1] | Ring-Closing Metathesis (RCM), Cross-Metathesis (CM) [1] | Conversion: >95% (in CH₂Cl₂, 1h); Reusability: Recovered catalyst achieved ~90% conversion in 2nd cycle (in CH₂Cl₂) [1] | Solvent: Dichloromethane (DCM), Toluene [1]; Temperature: 40-45°C [1]; Catalyst Loading: 1-5 mol% [1] |
Creating a heterogeneous version involves immobilizing the catalyst on a solid support. The following is a conceptual workflow and protocol based on the catalyst's design principles [1] [2].
Diagram Title: Workflow for Heterogeneous Catalysis Using Supported Zhan Catalyst
Synthesis Protocol for a Supported Zhan Catalyst [1] [2]
Support Functionalization
Catalyst Immobilization
Workup and Isolation
Application Notes for Heterogeneous Use [1] [2]
While the Zhan catalysts were designed with recyclability in mind [1], their widespread application as truly heterogeneous catalysts is not yet fully realized. The main challenge lies in optimizing the support material and immobilization chemistry to achieve high activity, stability, and recyclability without leaching. This aligns with a broader research effort to develop magnetically recoverable and other heterogeneous catalyst systems to make chemical synthesis more sustainable [2].
This document provides a detailed guide on the application and handling of Zhan Catalyst-1B, a high-performance ruthenium-based complex essential for olefin metathesis reactions in chemical synthesis and drug development. Its unique design supports enhanced reaction rates and selectivity, making it particularly valuable for constructing complex molecular architectures. [1] [2]
This compound is a green solid with a molar mass of 733.75 g·mol⁻¹. Its key identifiers and physical properties are summarized below. [1] [2] [3]
| Property | Specification |
|---|---|
| IUPAC Name | Dichloro(1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)((5-((dimethylamino)sulfonyl)-2-(1-methylethoxy-O)phenyl)methylene-C)ruthenium(II) [1] |
| Molecular Formula | C₃₃H₄₃Cl₂N₃O₃RuS [1] [2] [3] |
| CAS Number | 918870-76-5 [2] [3] |
| Appearance | Green powder [1] [2] |
| Molar Mass | 733.75 g·mol⁻¹ [1] [2] |
This catalyst belongs to the Hoveyda-Grubbs-type catalyst family but is distinguished by an electron-withdrawing dimethylsulfonamide group on the benzylidene ether ligand. This modification enhances its initiation rate and stability. A key advantage is its solubility in common organic solvents like dichloromethane and chloroform, and insolubility in alcohols, facilitating easy product separation and catalyst recovery. [1]
This compound is versatile for various metathesis reactions central to organic and polymer synthesis. [1] [2]
The following table summarizes performance metrics for various reaction types catalyzed by this compound and related complexes.
| Reaction Type | Substrate | Catalyst Loading | Key Outcome | Notes |
|---|---|---|---|---|
| General Metathesis [1] | Various olefins | 1 - 5 mol% | High yields, excellent selectivity | Superior performance with substituted olefins |
| Recyclability [1] | - | - | Can be reused over multiple cycles | Recovered via precipitation/filtration |
| Rubber Metathesis [5] | Butadiene Rubber | Not Specified | Successful degradation to useful polymers | Sustainable production of polyols |
This protocol is adapted for macrocyclization, a common step in drug development. [1] [4]
Step 1: Reaction Setup
Step 2: Reaction Execution
Step 3: Reaction Work-up
Step 4: Product Purification
This compound can be recovered and reused, minimizing metal waste and cost. [1]
Step 1: Precipitation
Step 2: Isolation
Step 3: Reuse
The following diagram illustrates the experimental workflow, from setup to catalyst recovery.
Proper handling is crucial for maintaining catalyst activity and ensuring safety. [2]
| Problem | Potential Cause | Solution |
|---|---|---|
| Low Conversion | Catalyst deactivation by air/moisture | Ensure solvents are dry and degassed; use strict inert atmosphere. |
| Insufficient catalyst loading | Increase catalyst loading to 2-5 mol%. | |
| Poor Catalyst Recovery | Incomplete precipitation | Use a larger volume of methanol; ensure thorough mixing. |
| Fine particle size | Use filter aid during vacuum filtration. | |
| Decreased Activity in Recycled Catalyst | Partial decomposition | Slightly increase reaction time or temperature for subsequent cycles. |
This compound is a robust and versatile catalyst that significantly advances olefin metathesis. Its high activity, selectivity, and unique recyclability make it an indispensable tool for researchers developing new pharmaceuticals and sustainable polymers. The protocols provided herein offer a reliable foundation for its effective application in the laboratory.
The table below summarizes the key characteristics of this compound based on the search results.
| Property | Description |
|---|---|
| Chemical Type | Ruthenium-based organometallic complex (Hoveyda–Grubbs type) [1]. |
| Key Feature | Electron-withdrawing dimethylsulfonamide group on the isopropoxystyrene ligand; designed for easy recycling [1]. |
| Appearance | Green solid [1]. |
| Molar Mass | 733.75 g·mol⁻¹ [1]. |
| Solubility | Soluble in dichloromethane, dichloroethane, chloroform, and ether; insoluble in methanol, ethanol, and other alcohols [1]. |
| Recyclability | Can be recovered and recycled by simple precipitation or filtration due to its solubility profile [1]. |
Although a direct procedure is unavailable, the following insights from recent research can guide your experimental design.
This compound is a high-performance ruthenium-based complex specifically designed for olefin metathesis reactions. This catalyst belongs to the family of well-defined ruthenium catalysts that have revolutionized synthetic organic chemistry by enabling efficient formation of carbon-carbon double bonds under mild conditions. The strategic incorporation of an electron-withdrawing sulfonamide group para to the phenol oxygen in the isopropoxystyrene ligand significantly enhances the catalytic properties compared to earlier generations of ruthenium catalysts [1].
Table 1: Fundamental Properties of this compound
| Property | Specification |
|---|---|
| CAS Number | 918870-76-5 |
| Molecular Formula | C₃₃H₄₃Cl₂N₃O₃RuS |
| Molecular Weight | 733.75 g/mol |
| Appearance | Green solid [1] |
| Purity | ≥95% [2] |
| Storage Conditions | 4°C, under inert atmosphere (nitrogen) [2] |
This compound exhibits excellent solubility in chlorinated solvents such as dichloromethane, dichloroethane, and chloroform, as well as in ethers, while being insoluble in alcoholic solvents like methanol and ethanol. This solubility profile facilitates reaction setup in appropriate solvents and enables easy catalyst recovery through precipitation [1].
The development of this compound represents an important evolution in ruthenium-catalyzed olefin metathesis. Early ruthenium catalysts developed by Grubbs and coworkers demonstrated good metathesis activity but faced limitations in stability and activity toward sterically demanding substrates [1] [3]. Subsequent work by Hoveyda introduced chelating benzylidene ligands that improved catalyst stability and activity [1]. Zhan catalysts further advanced this field by incorporating electron-withdrawing substituents on the aryl ring of the Hoveyda-type architecture, resulting in enhanced initiation rates and catalytic performance [1]. The specific structural modification in this compound—the introduction of a dimethylsulfonamide group—optimizes the electron-deficient character of the chelating benzylidene ligand, facilitating more efficient catalyst initiation while maintaining good stability [1].
Olefin metathesis catalyzed by ruthenium complexes follows the well-established Chauvin mechanism, which proceeds through a metal-carbene intermediate and involves a pairwise exchange of alkylidene fragments between reacting olefins [3]. The catalytic cycle for this compound initiates with dissociation of the chelating ether to generate a 14-electron ruthenium alkylidene active species. This initiation step is facilitated by the electron-withdrawing sulfonamide group, which reduces electron density at the ruthenium center and weakens the chelating interaction [1].
The active ruthenium alkylidene then coordinates the olefin substrate, forming a metallacyclobutane intermediate through a [2+2] cycloaddition. This key intermediate subsequently undergoes cycloreversion to release the metathesis product and regenerate the active ruthenium alkylidene species. Studies have shown that olefin binding can occur in either side-bound (cis to NHC ligand) or bottom-bound (trans to NHC ligand) configurations, with both modes having been experimentally observed in related ruthenium complexes [3].
Diagram 1: Catalytic cycle of this compound in olefin metathesis
The metallacyclobutane intermediate has been extensively studied using model systems. Research indicates that these intermediates are highly dynamic, with exchange processes occurring rapidly on the NMR timescale [3]. Stereochemical studies have revealed a preference for trans-substituted metallacyclobutanes over cis isomers by approximately a factor of 2, which influences the selectivity observed in metathesis reactions [3].
The initiation kinetics of ruthenium catalysts are influenced by both steric and electronic factors. For this compound, the electron-withdrawing sulfonamide group enhances the initiation rate by reducing electron density at the ruthenium center, facilitating dissociation of the chelating ether ligand. This balanced electronic modification results in a catalyst that initiates rapidly while maintaining sufficient stability for practical applications [1].
Cross metathesis (CM) represents one of the most valuable applications of this compound, enabling the coupling of distinct olefins to form new carbon-carbon double bonds. This transformation has found extensive utility in organic synthesis, polymer chemistry, and pharmaceutical development [3]. The functional group tolerance of this compound allows for CM reactions to be performed on complex molecules containing alcohols, carboxylic acids, amines, and other sensitive functionalities without the need for extensive protection strategies.
Notably, CM processes utilizing ruthenium catalysts have been implemented on industrial scales for the production of valuable chemicals. One prominent example includes a bio-refinery operation that processes up to 180,000 metric tons of seed oil annually using cross metathesis to generate olefins, oleochemicals, and specialty chemicals [3]. This demonstrates the robustness and practicality of ruthenium-catalyzed metathesis in demanding applications.
This compound demonstrates particular effectiveness in CM reactions involving electron-deficient olefins and sterically hindered substrates, outperforming earlier generation catalysts in many challenging transformations. The catalyst's enhanced activity enables efficient coupling of substrates that were previously considered problematic, including trisubstituted olefins and those containing coordinating heteroatoms.
However, certain limitations persist. Highly substituted olefins, particularly tetrasubstituted alkenes, remain challenging substrates for all known ruthenium metathesis catalysts. Additionally, the catalyst can be deactivated by strong coordinating solvents or impurities, necessitating careful attention to reaction setup and substrate purity [1] [3].
Proper handling procedures are critical for maintaining catalyst activity and obtaining reproducible results:
Standard reaction setup for cross metathesis using this compound:
Table 2: Optimized Reaction Conditions for Various Cross Metathesis Applications
| Application Type | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Key Considerations |
|---|---|---|---|---|
| Simple Terminal Olefins | 1-2 | 25-40 | 2-6 | High conversions typically obtained |
| Electron-Deficient Olefins | 2-5 | 25-40 | 4-12 | Acrylates, vinyl ketones, vinyl phosphonates |
| Sterically Hindered Olefins | 3-5 | 40 | 12-24 | Trisubstituted olefins require higher loading |
| Functionalized Substrates | 2-4 | 25 | 6-18 | Amines, alcohols, carboxylic acids tolerated |
Cross Metathesis in Aqueous Media: this compound demonstrates moderate tolerance to protic media, enabling certain metathesis reactions in aqueous-organic mixtures. However, for optimal performance in challenging aqueous environments, recent advances have focused on creating artificial metathases—protein-ruthenium hybrid catalysts designed for biocompatibility [4]. These systems incorporate polar motifs into the catalyst architecture to improve aqueous solubility and shield the ruthenium center from decomposition by biological nucleophiles such as glutathione [4].
Continuous Flow Applications: The stability profile of this compound makes it potentially suitable for continuous flow metathesis processes, which offer advantages in process intensification and scale-up. While specific flow protocols for this compound require further development, the principles established for related Hoveyda-type catalysts can be adapted.
Analytical techniques for monitoring cross metathesis reactions:
Optimization strategies for challenging substrates:
Purification protocols for metathesis products:
A distinctive advantage of this compound is its potential for recovery and reuse, contributing to more sustainable synthetic processes:
Table 3: Troubleshooting Guide for this compound Cross Metathesis
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low Conversion | Catalyst decomposition, impure substrates, insufficient initiation | Use fresh catalyst, purify substrates, increase temperature slightly |
| Isomerization Byproducts | Catalyst decomposition products, prolonged reaction times | Use lower temperature, shorter reaction times, fresh catalyst batches |
| High Residual Ruthenium | Inefficient workup, polar products | Implement chelating washes (e.g., DMSO, phosphite), use supported catalyst |
| Slow Initiation | Electron-rich substrates, coordinating solvents | Use slightly elevated temperature, switch to less coordinating solvents |
This compound represents a significant advancement in ruthenium-catalyzed olefin metathesis, particularly for challenging cross metathesis applications. Its balanced electronic properties, derived from the strategic incorporation of an electron-withdrawing sulfonamide group, provide enhanced activity while maintaining excellent functional group tolerance. The protocols outlined in this document provide researchers with comprehensive guidance for implementing this valuable catalyst in diverse synthetic applications.
As metathesis chemistry continues to evolve, this compound serves as a robust and reliable tool for the formation of carbon-carbon double bonds, enabling efficient synthetic routes in academic research and industrial applications alike. Future developments will likely focus on further enhancing catalyst selectivity and compatibility with biological systems, building on the fundamental principles exemplified by this catalyst family.
Q1: What are the key characteristics of this compound? this compound is a ruthenium-based complex for olefin metathesis. It is a green solid that is soluble in dichloromethane, chloroform, and ether, but insoluble in methanol, ethanol, and other alcohols [1]. This solubility profile is useful for catalyst removal.
Q2: My reaction yield is low. What are the most common causes? Low yields can stem from catalyst decomposition, poor catalyst initiation, or suboptimal reaction conditions. The most frequent issues involve catalyst handling, solvent choice, and reaction setup.
Q3: How can I recover and recycle the catalyst? this compound can be recovered by simple precipitation or filtration due to its solubility properties. After the reaction, you can precipitate the catalyst by adding a poor solvent like methanol, then isolate it via filtration for potential reuse [1].
| Problem Area | Specific Issue | Recommended Action |
|---|---|---|
| Catalyst Handling & Quality | Exposure to air/moisture | Ensure proper storage under inert atmosphere (e.g., nitrogen/argon glovebox); use fresh catalyst vials [1]. |
| Catalyst decomposition | Use purified, dry solvents; degas solvents when necessary to remove oxygen [2]. | |
| Reaction Setup & Conditions | Solvent Choice | See detailed solvent selection table below. |
| Substrate purity | Purify substrates (e.g., remove stabilizers like BHT from commercial dienes) before reaction [2]. | |
| Reaction concentration | Optimize substrate concentration; overly dilute conditions can reduce efficiency. | |
| Product Isolation | Ru Contamination in Product | Leverage catalyst solubility: precipitate product with methanol or use a solvent system that minimizes leaching [1] [2]. |
| Catalyst removal | Pass crude product through a short silica plug or use other standard purification techniques. |
Solvent Selection for Optimized Performance The choice of solvent significantly impacts both reaction rate and catalyst leaching, which can affect yield and product purity [2].
| Solvent | Relative Reaction Rate (for RCM of DEDAM) | Ru Leaching | Recommended Use |
|---|---|---|---|
| Cyclohexane | High | Very Low (0.04%) | Preferred for low Ru contamination; good for RCM of simple dienes [2]. |
| Benzene | High | Medium (4%) | Avoid due to toxicity; data illustrates solvent effect trend [2]. |
| Dichloromethane | High | High (14%) | Use when high solubility is critical, but expect significant Ru leaching [2]. |
Key Experimental Observations
For a logical approach to diagnosing and fixing low yield problems, follow this workflow:
Understanding the basic properties of Zhan Catalyst-1B is the first step in troubleshooting.
| Property | Specification |
|---|---|
| IUPAC Name | Dichloro(1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)((5-((dimethylamino)sulfonyl)-2-(1-methylethoxy-O)phenyl)methylene-C)ruthenium(II) [1] |
| Molecular Formula | C₃₃H₄₃Cl₂N₃O₃RuS [2] |
| CAS Number | 918870-76-5 [2] [3] [4] |
| Appearance | Green solid [1] |
| Solubility (Good) | Dichloromethane (DCM), Dichloroethane, Chloroform, Ether [1] |
| Solubility (Poor) | Methanol, Ethanol, and other alcohols [1] |
The solubility profile is key for experimental planning: it is soluble in common chlorinated and ether solvents, but insoluble in alcohols, which can be exploited for catalyst recovery via precipitation [1].
Leaching of ruthenium into solution is a critical issue for product purity and catalyst recyclability. The following table summarizes factors and strategies based on applied research.
| Factor | Impact on Leaching | Recommended Action |
|---|---|---|
| Support Immobilization | High; covalent anchoring drastically reduces leaching compared to non-covalent interactions. | Immobilize the catalyst on solid supports (e.g., mesoporous SBA-15, polymers, or PEG chains) [1] [5] [6]. |
| Support Functionalization | Medium; the choice of linker group influences metal retention. | Prefer supports with strong coordinating linkers over simple physisorption [5] [7]. |
| Reaction Medium | Medium; solvent polarity can influence catalyst desorption. | Use solvents in which the catalyst support is stable and has low swelling. |
| Substrate Purity | Low/Medium; reactive impurities in raw materials (like cardanol) can decompose the catalyst, indirectly increasing leaching. | Purify substrates if possible, or use a more robust catalyst variant if working with raw materials [5] [6]. |
Research shows that Zhan Catalyst-II, a version tethered to a resin or PEG-linked support, is explicitly designed for this purpose, offering easier separation and leaving minimal metal contamination in the product [1]. One study on a similar Hoveyda-Grubbs type catalyst immobilized on SBA-15 via non-covalent interactions demonstrated its application in cardanol metathesis, though the permanence of the immobilization can vary [5] [6].
For a technical support role, having a standard operating procedure to quantify leaching is essential. The following diagram outlines a general workflow, adaptable based on your specific setup.
Experimental Protocol Details:
Q1: Can this compound be recovered and reused directly without immobilization? Yes, due to its solubility properties, the catalyst can be recovered by precipitating it from a DCM solution by slowly adding a poor solvent like methanol, followed by filtration. However, each reuse cycle may lead to a gradual loss of activity [1].
Q2: What is the main advantage of using a supported Zhan catalyst? The primary advantage is the dramatic simplification of catalyst separation from the reaction mixture and the significant reduction of ruthenium contamination in the product, which is crucial for pharmaceutical applications. It also facilitates reuse over multiple cycles [1] [5].
Q3: The user is working with a complex natural substrate (like cardanol). Any special considerations? Yes. Raw cardanol can contain components that decompose the catalyst. Studies show that Zhan catalysts can be effective, but you may need to use a slightly higher catalyst loading (e.g., 1-2 mol%) compared to reactions with purified substrates to compensate for deactivation [5] [6].
Here are the fundamental details and procedures for handling the catalyst effectively.
| Question | Answer |
|---|---|
| What is the chemical composition? | C₃₃H₄₃Cl₂N₃O₃RuS [1] [2] |
| What is its physical form? | Green solid powder [1] [2] |
| What is the CAS Number? | 918870-76-5 [2] [3] |
| What is its molecular weight? | 733.75 g·mol⁻¹ [1] [2] |
| How should it be stored? | Store in a cool, dry place away from moisture and direct sunlight [2]. |
| What are the solubility properties? | Soluble in dichloromethane, chloroform, and ether; insoluble in methanol and ethanol [1]. |
| What precautions should be taken? | Use appropriate personal protective equipment (PPE) and handle in a well-ventilated area [2]. |
The recyclability of this compound is one of its key advantages [1].
This section addresses common experimental challenges. The following workflow outlines a systematic approach to troubleshooting:
| Problem & Question | Investigation & Solution |
|---|
| Low Catalytic Activity | • Check Solvent Purity: Ensure solvents are dry and of high purity, as moisture can deactivate the catalyst [2]. • Verify Catalyst Integrity: The catalyst can be recovered and recycled. If reused, confirm it was properly isolated and shows no signs of decomposition [1]. | | Substrate Incompatibility | • Assess Steric Hindrance: Like other Hoveyda-Grubbs type catalysts, Zhan catalysts may have reduced activity with highly substituted olefins [1]. • Review Functional Group Tolerance: While specific tolerance lists for Zhan-1B are not provided in the search results, it shares a similar ruthenium-NHC core with Grubbs catalysts, generally offering good functional group tolerance. | | Low Reaction Selectivity | • Optimize Reaction Concentration: Adjust concentration to favor the desired pathway (e.g., dilution often favors ring-closing metathesis over oligomerization). • Control Temperature Precisely: Initiate the reaction at a lower temperature to improve selectivity, as the catalyst is active under various conditions [2]. |
This compound is compatible with advanced synthetic strategies, such as sequential catalysis, where multiple reactions occur in one pot. A documented example is the synthesis of tetrahydroindoles [4].
The following diagram illustrates this specific one-pot, two-step catalytic process:
The search results reveal several areas where specific optimization data for this compound is lacking. You may need to investigate these aspects empirically or through specialized scientific databases:
What is Zhan Catalyst-1B and what is its typical appearance? this compound is a ruthenium-based complex used for olefin metathesis reactions. It is sold as a green solid powder [1] [2] [3].
What are the correct storage conditions? The product should be stored in a cool, dry place, away from moisture and direct sunlight [3]. For long-term stability, it is best kept in its original secure packaging.
What precautions should be taken during handling? Appropriate personal protective equipment (PPE) should be used, and the catalyst should be handled in a well-ventilated area [3].
In which solvents is the catalyst soluble and insoluble? This solubility profile is key to its recovery and recycling.
Can the catalyst be recovered and reused? Yes, a key feature of Zhan catalysts is their potential for recycling. The catalyst can be recovered from reaction mixtures by simple precipitation or filtration due to its specific solubility, and then reused [1].
The table below consolidates the key technical information for quick reference.
| Aspect | Details |
|---|---|
| Chemical Name | Dichloro(1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)((5-((dimethylamino)sulfonyl)-2-(1-methylethoxy-O)phenyl)methylene-C)ruthenium(II) [1] [2] |
| CAS Number | 918870-76-5 [2] [3] [4] |
| Molecular Formula | C33H43Cl2N3O3RuS [1] [2] [3] |
| Molecular Weight | 733.75 g·mol⁻¹ [1] [2] [3] |
| Physical Form | Green solid powder [1] [3] |
| Storage | Cool, dry place; away from moisture and light [3] |
The provided search results included an example of how a Hoveyda-Grubbs type catalyst (RC303, which is this compound) was handled in a research setting for immobilization [5]. The workflow below outlines the general procedure, which may be useful for your support documentation.
Key Experimental Details:
Based on the available information, here are some common issues and suggested solutions.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low catalyst recovery | Incorrect solvent system for precipitation | Re-precipitate the catalyst using a solvent pair from its solubility profile (e.g., add an alcohol to a dichloromethane solution) [1]. |
| High metal leaching | Solvent or substrate promotes desorption | For a more robust process, consider immobilizing the catalyst on a solid support. Using non-polar solvents like cyclohexane can significantly reduce leaching [5]. |
The search results provide a solid foundation on the identity, basic handling, and a key feature (recyclability) of this compound. However, they lack the following details that would be valuable for a comprehensive technical guide:
The table below summarizes the key information available from the search results.
| Aspect | Details |
|---|---|
| Chemical Composition | C33H43Cl2N3O3RuS [1] [2] [3] |
| Appearance | Green solid (powder form) [1] [2] |
| Solubility | Soluble in dichloromethane, dichloroethane, chloroform, and ether. Insoluble in methanol, ethanol, and other alcohols [1]. |
| Storage | Store in a cool, dry place away from moisture and direct sunlight [2]. |
| Stability & Handling | Handle in a well-ventilated area and use appropriate personal protective equipment (PPE). Avoid contact with incompatible materials [2]. |
Here are answers to some common questions based on the found information.
What is Zhan Catalyst-1B used for? It is a ruthenium-based catalyst used for advanced catalytic processes, including olefin metathesis, chemical synthesis, fine chemicals production, and academic research [1] [2].
What precautions should be taken while handling this compound? You should use appropriate personal protective equipment (PPE) and handle the catalyst in a well-ventilated area [2]. Given that it is a ruthenium complex related to the air-sensitive Grubbs catalysts, it is highly probable that it requires protection from air and moisture, though explicit techniques are not detailed in the search results [1].
How can this compound be recovered or recycled? A key feature of some Zhan catalysts is their recyclability. This compound can be recovered by simple precipitation or filtration due to its solubility in solvents like dichloromethane and insolubility in alcohols like methanol [1].
The diagram below outlines a general logical workflow for handling the catalyst, inferred from its known properties.
The search results could not provide explicit, step-by-step guides for air-free techniques like using Schlenk lines or gloveboxes with this compound. Here is how you can find this critical information:
Zhan Catalyst-1B is a ruthenium-based complex, structurally similar to the Hoveyda-Grubbs catalyst but featuring an electron-withdrawing dimethylsulfonamide group on its benzylidene ligand [1]. A key strategy to mitigate metal contamination is catalyst immobilization on solid supports, which simplifies separation from the product mixture and allows for recycling [2].
The core principle involves a non-covalent attachment of the catalyst to mesoporous silica supports like MCM-41 and SBA-15. This method relies on the direct interaction between the ruthenium complex and the silanol groups on the support's surface [2].
The effectiveness of immobilization varies significantly with the solvent and substrate. The following table summarizes Ru leaching for an immobilized this compound system under different conditions.
| Substrate | Solvent | Ru Leaching (%) | Max. Ru in Product (ppm) |
|---|---|---|---|
| DEDAM | Dichloromethane | 14% | 100 ppm |
| DEDAM | Cyclohexane | 9% | 66 ppm |
| DEDAM | Benzene | 4% | 28 ppm |
| 1,7-Octadiene | Cyclohexane | 0.04% | 0.6 ppm |
Table based on data from a study using 3/SBA-15 (an immobilized this compound). Molar ratio substrate/Ru = 600 [2].
This data highlights that non-polar solvents like cyclohexane, especially with less demanding substrates, lead to drastically lower metal leaching [2]. For context, the permissible upper limit for ruthenium in pharmaceuticals is often 10 ppm [2].
Here is a detailed methodology for immobilizing this compound on a mesoporous silica support and using it in a metathesis reaction.
Materials Needed
Step-by-Step Procedure
Q1: My immobilized catalyst shows low activity. What could be wrong?
Q2: How do I confirm that my catalyst is truly heterogeneous? Perform a "hot filtration" test:
Q3: The catalyst activity drops upon recycling. Why? This is a common challenge. The decline can be due to:
The following diagram illustrates the logical workflow for the immobilization, use, and recycling of the catalyst.
Here are answers to common questions about Zhan Catalyst-1B use and stability.
Q1: What is the primary cause of ruthenium leaching from this compound? Leaching occurs when the ruthenium complex detaches from a solid support or dissolves from its structure into the reaction mixture. This is highly dependent on the solvent and substrate used in the reaction [1].
Q2: How can I recover and reuse this compound? this compound can be recovered through simple precipitation or filtration. It is soluble in solvents like dichloromethane and chloroform but insoluble in methanol and ethanol, allowing for easy separation [2]. Furthermore, the catalyst can be immobilized on solid supports like mesoporous molecular sieves (MCM-41, SBA-15) for straightforward filtration and reuse [1].
Q3: Are there catalyst analogs designed for low leaching? Yes. The Zhan catalyst family includes Zhan Catalyst-II, which is tethered to a resin or PEG-linked support via a sulfonamide group. This design offers a significant advantage in recyclable utility and minimizes metal contamination in the final product [2].
The following table summarizes quantitative data on ruthenium leaching under different experimental conditions, based on a study where this compound was immobilized on SBA-15 sieve [1].
Table 1: Ruthenium Leaching from Immobilized this compound (3/SBA-15)
| Reaction | Solvent | Ru Leaching (% of catalyst's Ru content) | Maximum Ru in Product (ppm) |
|---|---|---|---|
| RCM of 1,7-octadiene | Cyclohexane | 0.04% | 0.6 ppm |
| RCM of DEDAM | Benzene | 4% | 28 ppm |
| RCM of DEDAM | Cyclohexane | 9% | 66 ppm |
| RCM of DEDAM | Dichloromethane | 14% | 100 ppm |
This methodology can be adapted to create a heterogeneous catalyst with significantly reduced leaching.
The workflow below summarizes the strategic approach to preventing leaching.
While not specifically documented for this compound, general materials science research highlights that strong interfacial bonding is critical to prevent metal leaching. A study on copper oxide catalysts found that a hydrothermal co-precipitation synthesis method created stronger metal-oxygen-carbon (Cu-O-C) bonds at the interface with the support, leading to much lower leaching compared to traditional wet impregnation [3]. This principle underscores the importance of the catalyst's preparation method and its integration with a support material for long-term stability.
The core strategy for improving the operational lifetime of Zhan Catalyst-1B is through heterogeneous catalysis, where the catalyst is immobilized on a solid support. This facilitates easy recovery and reuse.
| Challenge | Cause | Solution | Recommended Solvent for Low Leaching |
|---|---|---|---|
| High catalyst leaching, leading to irreversible deactivation and product contamination. | Strong interaction between the reaction medium (solvent, substrate) and the active Ru complex, causing it to dissolve. | Immobilize the catalyst on a mesoporous molecular sieve (e.g., MCM-41 or SBA-15) [1]. | Cyclohexane (0.04% Ru leaching) [1]. |
| Difficulty in catalyst recovery and reuse for multiple reaction cycles. | Using the catalyst in its homogeneous (powder) form, making separation from the product difficult [2]. | Use the immobilized catalyst (3/MCM-41 or 3/SBA-15) and recover by simple filtration [1]. | - |
| Rapid deactivation and failure to initiate metathesis reactions. | Exposure to air, moisture, or incompatible materials [2]. | Ensure strict handling protocols: use a glove box or inert atmosphere (N₂/Ar), and use anhydrous solvents [2]. | - |
The following workflow outlines the procedures for catalyst immobilization, application in reactions, and recovery for reuse:
1. Protocol for Immobilizing this compound on SBA-15/MCM-41 [1] This method describes a simple, non-covalent immobilization that preserves catalytic activity.
2. Protocol for Testing Catalyst Leaching (Filtration Test) [1] This test is critical to confirm the heterogeneous nature of the catalytic process.
Q1: What is the primary mechanism of deactivation for this compound, and how does immobilization help? While not explicitly detailed for this compound, a key deactivation pathway in heterogeneous catalysis is the loss of the active metal complex from the support (leaching) into the reaction mixture, leading to irrecoverable deactivation and product contamination [4]. Immobilization on supports like MCM-41 creates a solid catalyst that can be easily separated by filtration. Using non-polar solvents like cyclohexane minimizes this leaching, drastically improving the catalyst's usable lifetime [1].
Q2: What are the optimal storage and handling conditions for this compound to preserve its initial activity? For both the homogeneous powder and the heterogeneous immobilized form, you should:
Q3: Besides ring-closing metathesis (RCM), what other reactions can the immobilized this compound perform? The immobilized catalyst (3/SBA-15 and 3/MCM-41) has demonstrated high activity and near 100% selectivity in multiple metathesis reactions, including [1]:
Q4: After a reaction, how can I regenerate and clean the used immobilized catalyst? Research indicates that the immobilized Zhan catalyst is bound to the support non-covalently. A proven regeneration method is [1]:
What is this compound? this compound is a ruthenium-based organometallic complex used for olefin metathesis reactions, such as ring-closing metathesis (RCM) in drug discovery and process chemistry [1] [2]. It is a type of Hoveyda-Grubbs second-generation catalyst with a key modification: an electron-withdrawing dimethylsulfonamide group on the benzylidene ether ligand [2].
Key Properties & Solubility This knowledge is crucial for planning reaction setups and for catalyst recovery.
| Property | Description of this compound |
|---|---|
| Physical Form | Green solid [2] |
| Molar Mass | 733.75 g·mol⁻¹ [2] |
| Solubility | Soluble in DCM, chloroform, dichloroethane, ether. Insoluble in methanol, ethanol, and other alcohols [2]. |
While direct data on this compound's reaction rate is unavailable, the following principles are critical for temperature optimization of any catalyst.
General Temperature Influence on Catalysis Reaction temperature is a critical parameter that balances thermodynamics and kinetics [3]. For exothermic reactions like methanation, lower temperatures are thermodynamically favored but lead to slower kinetics [3]. An optimal temperature profile that decreases along the reactor length can be necessary to maximize yield and reaction rate for such processes [3].
Achieving Reliable Temperature Control Accurate temperature measurement and control are foundational for reproducible catalytic testing and optimization [4].
Frequently Asked Questions
Q1: How can I recover and reuse this compound? A: The solubility profile of this compound allows for easy recovery. After the reaction, you can precipitate the catalyst by adding a poor solvent like methanol or ethanol. The catalyst can then be isolated via filtration and potentially reused, helping to minimize metal contamination in the product and reduce costs [2].
Q2: My reaction rate seems low. What could be the issue? A: Consider these factors:
Common Problems and Solutions
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| Low Conversion | Incorrect temperature, catalyst deactivation, impure substrates. | Verify temperature control, use fresh catalyst, purify substrates [4]. |
| Difficulty Separating Catalyst | - | Use solubility properties: add methanol/ethanol to precipitate catalyst, then filter [2]. |
| Poor Product Purity (Metal Residue) | - | Implement catalyst precipitation and filtration during work-up [2]. |
The diagram below outlines a general workflow for setting up and optimizing a reaction with this compound.
To better understand how this compound fits into the broader family of olefin metathesis catalysts, the following diagram shows its relationship to other common catalysts.
The following table summarizes the core differences and comparative performance data.
| Feature | Zhan Catalyst-1B | Standard Hoveyda-Grubbs Catalyst (2nd Gen) |
|---|---|---|
| Catalyst Type | EWG-activated Hoveyda-Grubbs [1] | Standard chelating benzylidene [2] |
| Key Structural Feature | Electron-Withdrawing Group (-SO₂N(CH₃)₂) on benzylidene ligand [3] [1] | Unsubstituted or Electron-Donating Group on benzylidene ligand [2] |
| Activation Mechanism | Weakened Ru–O bond due to electron deficiency on O-atom, facilitating initiation [1] | Standard chelation strength; slower initiation [1] |
| Metathesis of Citronellene | ~90% conversion (on SBA-15LP support) [4] | Data for direct comparison not available in search results |
| ROMP of Cyclooctene | ~95% yield (on SBA-15LP support) [4] | Data for direct comparison not available in search results |
| Immobilization & Recycling | Successfully immobilized on mesoporous sieves; can be recovered via precipitation [4] [3] | Can be immobilized, but activity may be lower on supports with smaller pores [4] |
The higher activity of this compound is demonstrated in several experimental contexts.
A study investigating immobilized catalysts showed that this compound's activity is significantly influenced by the support material's pore size. The data below illustrates its high performance in different reactions [4].
| Reaction Type | Support Material (Pore Size) | Conversion/Yield |
|---|---|---|
| Metathesis of Citronellene | SBA-15LP (11.1 nm) | ~90% conversion |
| Metathesis of 1-Decene | SBA-15LP (11.1 nm) | ~75% conversion |
| ROMP of Cyclooctene | SBA-15LP (11.1 nm) | ~95% yield |
The key finding was that catalyst activity increased with increasing pore size of the support, with SBA-15LP (large pore) yielding the best results. This was attributed to enhanced diffusion of reactants to the catalytic centers [4].
The procedure for testing the immobilized this compound, as described in the research, can be summarized as follows [4]:
The workflow for this experimental protocol is visualized below.
The "EWG-activation" concept is key to understanding this compound's superior performance. The electron-withdrawing sulfonamide group (-SO₂N(CH₃)₂) attached to the benzylidene ligand reduces the electron density on the chelating oxygen atom. This weakens the Ru–O bond, making it easier for the catalyst to initiate—that is, to dissociate the alkoxybenzylidene ligand and free up a coordination site for the reacting olefin [1].
This activation mechanism is illustrated in the following diagram.
The table below summarizes the key properties and performance metrics of Zhan Catalyst-1B relative to common Grubbs and Hoveyda-Grubbs catalysts.
| Feature | This compound | Grubbs 2nd Generation Catalyst | Hoveyda-Grubbs 2nd Generation Catalyst |
|---|---|---|---|
| Catalyst Type | Modified Hoveyda-Grubbs catalyst (Ru-based) [1] [2] | Ruthenium carbene complex (Ru-based) [2] | Ruthenium carbene complex (Ru-based) [2] |
| Key Structural Feature | Electron-withdrawing sulfonamide group on benzylidene ligand [1] | N-Heterocyclic Carbene (NHC) and phosphine ligands [2] | N-Heterocyclic Carbene (NHC) and chelating isopropoxybenzylidene [2] |
| Immobilization/Recycling | Can be immobilized on supports (e.g., MCM-41, SBA-15); recyclable via precipitation/filtration [1] [3] | Typically used as a homogeneous catalyst [2] | Can be immobilized, though may require functionalized supports [3] |
| Typical Form | Green solid [1] [4] | Pinkish-brown solid [2] | Green solid [2] |
| Ru Leaching (RCM in cyclohexane) | Very low (0.04% of catalyst Ru content) [3] | Information not available in search results | Information not available in search results |
| TOF (RCM of DEDAM) | ~2500 h⁻¹ [3] | Information not available in search results | Information not available in search results |
| Selectivity | Nearly 100% in tested RCM and self-metathesis reactions [3] | High functional group tolerance [2] | High functional group tolerance [2] |
The quantitative data in the table above is primarily derived from a study where this compound was immobilized on mesoporous molecular sieves. Here are the key experimental protocols and findings [3]:
The following diagram illustrates the experimental workflow for testing the immobilized this compound, from preparation to recycling.
To help you decide which catalyst might be more suitable for your research, consider the following practical aspects.
Please note that the available information has certain limitations:
This compound is a ruthenium-based complex with a key electron-withdrawing dimethylsulfonamide group on the aryl ring of its chelating alkoxybenzylidene ligand [1]. The following table summarizes its known properties and a performance example.
| Feature | Description |
|---|---|
| General Type | Ruthenium olefin metathesis catalyst (Hoveyda-Grubbs type) [1]. |
| Key Structural Feature | Electron-withdrawing dimethylsulfonamide group para to the phenol oxygen [1]. |
| Physical Form | Green solid [1]. |
| Solubility | Soluble in dichloromethane, dichloroethane, chloroform, ether; insoluble in methanol, ethanol [1]. |
| Recyclability | Can be recovered and recycled by simple precipitation or filtration [1]. |
| Example Performance | In a sequential reaction, combined with a chiral phosphoric acid to synthesize 4,5,6,7-tetrahydroindoles in good yields and enantioselectivity [2]. |
This compound has been effectively used in sequential catalysis, where one reaction sets up the next. The following workflow illustrates its application in organic synthesis, based on a published enantioselective synthesis method [2].
Experimental Summary [2]:
The dimethylsulfonamide group on this compound is not merely an inert tag; it's an integral design feature [1]. While the exact mechanistic impact is complex, the general principle is that this electron-withdrawing group modifies the electronic properties of the chelating benzylidene ligand. This modification is intended to influence the initiation rate of the catalyst—the speed at which the pre-catalyst becomes the active metallacyclobutane intermediate—potentially making it faster than catalysts without such a group, like the standard Hoveyda-Grubbs catalyst [1].
| Subject | Key Points | Relevant Context |
|---|
| Zhan Catalyst-1B | Type: Ruthenium-based olefin metathesis catalyst. Structure: Features a sulfonamide group on the isopropoxystyrene ligand. [1] Form: Green solid powder. [1] [2] Composition: C₃₃H₄₃Cl₂N₃O₃RuS [1] [2] | The sulfonamide group allows for chemical bonding to supports, which is a design strategy to reduce leaching and enable recycling. [1] | | Ru-based Catalyst Leaching (Water Oxidation) | Problem: Continuous leaching of Ru causes loss of active sites and structural collapse. [3] Solution (in one study): A "self-limiting surface leaching" mechanism in a Ru-Mn oxide forms a stable reconstruction layer that suppresses further leaching. [3] | This highlights leaching as a critical stability issue for Ru catalysts, though in a different reaction (water oxidation, not metathesis). |
While direct comparisons for this compound are lacking, recent research into other ruthenium systems illustrates innovative approaches to studying and preventing leaching.
Self-Limiting Leaching in Electrochemistry: A study on Ru-Mn oxide catalysts for acidic water oxidation demonstrated a mechanism where initial leaching of manganese creates a surface layer rich in manganese vacancies. This reconstructed layer significantly increases the energy required to remove ruthenium atoms, thereby acting as a self-protecting shell and drastically improving long-term durability. [3] The experimental protocol involved testing in 0.5 M H₂SO₄ and validating stability in proton exchange membrane (PEM) electrolyzers. [3]
Protein Scaffolding for Biocompatibility: In the field of artificial metalloenzymes, researchers have designed a hyper-stable, de novo protein scaffold to encapsulate a modified Hoveyda-Grubbs catalyst. The workflow for creating such a system is outlined below. The protein environment shields the ruthenium cofactor from deactivation by cellular components like glutathione, enhancing its performance in complex biological media. [4]
The quest for Z-selective olefin metathesis is a key challenge in organic synthesis, as the Z-configuration is crucial for the biological activity of many pharmaceutical compounds [1]. Ruthenium catalysts can be designed to favor the formation of Z-olefins through strategic ligand design, primarily by controlling the steric environment around the ruthenium center [1].
The table below summarizes the general characteristics of different catalyst types, including the emerging class of Z-selective catalysts to which enhanced versions of Zhan catalysts belong.
| Catalyst Type / Example | Key Feature | Primary Influence on Selectivity | General Pros | General Cons |
|---|---|---|---|---|
| Standard Grubbs/Hoveyda-Grubbs (e.g., Ru9) [2] | N-heterocyclic carbene (NHC) ligands | Typically low inherent Z-selectivity; favors thermodynamically stable E-olefins [1] | Broad functional group tolerance, widely available | Lower Z-selectivity |
| EWG-Activated Hoveyda-Grubbs (e.g., Zhan-1B, Ru12 Nitro catalyst) [2] | Electron-Withdrawing Group (EWG) on benzylidene ligand | Does not directly control stereochemistry; increases initiation rate, improving efficiency [2] | Faster reaction initiation, higher activity, recyclable [3] [2] | Does not inherently improve Z-selectivity |
| Dithiolate/Ligated Z-Selective (e.g., Ru3) [1] | Bulky, chelating ligands (e.g., monothiolate, dithiolate) | High steric control; shields reaction site to kinetically favor Z-olefin formation [1] | High Z-selectivity (>90%) reported for specific catalysts [1] | Can be more complex to synthesize |
The following diagram illustrates the fundamental mechanism of olefin metathesis and how different catalyst designs, specifically EWG-activation versus steric shielding, exert their influence.
While direct Z-selectivity data is limited, this compound shows strong performance in various metathesis reactions. The key quantitative data available from one immobilization study is summarized below [4].
| Reaction Type | Substrate | Solvent | Turnover Frequency (TOF) at 10 min | Final Conversion | Ru Leaching |
|---|---|---|---|---|---|
| Ring-Closing Metathesis (RCM) | Diethyl diallylmalonate (DEDAM) | Dichloromethane | ~2500 h⁻¹ | Not Specified | 14% of Ru content |
| Ring-Closing Metathesis (RCM) | Diethyl diallylmalonate (DEDAM) | Cyclohexane | ~2500 h⁻¹ | Not Specified | 9% of Ru content |
| Ring-Closing Metathesis (RCM) | 1,7-Octadiene | Cyclohexane | Significantly lower than DEDAM | Not Specified | 0.04% of Ru content |
| Metathesis | Methyl Oleate | Toluene | 260 h⁻¹ at 30 min | ~100% (Equilibrium) | Not Specified |
To objectively compare the performance of this compound with other catalysts, you can adapt the following general experimental protocol based on published procedures [4].
The published literature confirms that this compound is a highly active catalyst, but its Z-selectivity is not its defining feature. For your comparison guide, here is a suggested path:
This compound is a ruthenium-based complex designed for olefin metathesis reactions, sharing a similar structure with the Hoveyda-Grubbs catalysts but featuring a key modification: an electron-withdrawing dimethylsulfonamide group on the benzylidene ether ligand [1]. This modification influences its reactivity and stability.
The table below summarizes its basic properties and selected performance data from the literature.
| Property / Aspect | Details / Value |
|---|---|
| Chemical Formula | C₃₃H₄₃Cl₂N₃O₃RuS [1] [2] [3] |
| Molecular Weight | 733.75 g·mol⁻¹ [1] [3] |
| Appearance | Green solid [1] |
| Key Structural Feature | Electron-withdrawing sulfonamide group on the isopropoxystyrene ligand [1] |
| Performance in ADMET Polymerization | Effective, though a second-generation Hoveyda–Grubbs catalyst was the most effective in one study [4]. |
| Performance in RCM & Self-Metathesis | Exhibited high activity and near 100% selectivity in various reactions, including Ring-Closing Metathesis (RCM) and metathesis of fatty acid esters [5]. |
| Immobilized Form Activity | When immobilized on MCM-41/SBA-15, showed high activity in RCM and ROMP. Turnover Frequency (TOF) for RCM of DEDAM was ~2500 h⁻¹ [5]. |
| Recyclability | Can be recovered via precipitation or filtration and reused, a significant advantage [1]. Its immobilized form also allows for recycling [5]. |
While specific thermal stability data (like a decomposition temperature) for this compound is not provided in the search results, the experimental contexts below offer insight into its practical performance.
Acyclic Diene Metathesis (ADMET) Polymerization [4]:
Ring-Closing Metathesis (RCM) and Self-Metathesis [5]:
Given the lack of direct comparative data on thermal stability, you may need to perform empirical evaluation. The following diagram outlines a general workflow for this process using Graphviz.
This workflow suggests a direct, experimental approach to obtain the missing comparative data.
The table below summarizes key information for Zhan Catalyst-1B and some common alternative catalysts based on the search results.
| Catalyst Name | Key Features & Applications | Reported Performance Data |
|---|---|---|
| This compound | Ruthenium-based complex; contains an electron-withdrawing dimethylsulfonamide group; can be immobilized on solid supports for easy recycling and reduced metal contamination in products [1]. | Specific TOF values not located. Shown to be effective when immobilized on mesoporous sieves for RCM and other metathesis reactions [2]. |
| Zhan Catalyst-1C | Similar to 1B but with a tricyclohexylphosphine ligand instead of an N-heterocyclic carbene (NHC) [1]. | Specific TOF values not located. |
| Hoveyda-Grubbs Type | A major class of Ru catalysts that inspired Zhan catalysts; features an isopropoxystyrene chelating ligand [1] [3]. | In a 2025 study, a modified polar derivative (Ru1) achieved a TON ≥ 1,000 for RCM in a designed protein scaffold [3]. • Note: TON (Total Turnover Number) is different from TOF (Turnover Frequency). | | Grela 2nd Generation | A well-known Ru catalyst that also improves upon the Hoveyda-Grubbs design [4]. | Specific TOF or activity data not located in search results. |
Since a direct "TOF comparison table" is not available, the information below on typical experimental approaches may be useful for your own testing or for interpreting literature.
The following diagram illustrates a general workflow for conducting and analyzing a catalyst comparison study.
The table below summarizes the available quantitative data for Zhan Catalyst-1B (also referred to as complex 3) from a study where it was immobilized on mesoporous sieves [1].
| Reaction Type | Substrate | Conditions (Solvent, Temp) | Conversion / Yield | TOF (h⁻¹) | Ru Leaching |
|---|---|---|---|---|---|
| Ring-Closing Metathesis (RCM) | Diethyl diallylmalonate (DEDAM) | Various solvents, 30 °C | Very rapid conversion | ~2,500 (at 10 min) | 4% (Benzene), 9% (Cyclohexane), 14% (DCM) |
| Ring-Closing Metathesis (RCM) | 1,7-octadiene | Cyclohexane, 30 °C | Slower conversion than DEDAM | Information missing | 0.04% |
| Metathesis | Methyl oleate | 30 °C | Equilibrium reached in 2h | ~260 (at 30 min) | Information missing |
| Metathesis | Methyl 10-undecenoate | 30 °C | ~65% conversion | ~35 (at 30 min) | Information missing |
| ROMP | Cyclooctene | 30 °C | 64-70% yield (polymer) | Information missing | Information missing |
Comparative Context: The study notes that the immobilized Zhan catalyst exhibited high activity and near 100% selectivity in all tested reactions, with features similar to other reported immobilized Hoveyda-Grubbs catalysts [1]. Its key advantage lies in extremely low Ru leaching in non-polar solvents like cyclohexane, which is crucial for pharmaceutical applications where metal contamination must be below 10 ppm [1].
The data comes from experiments where this compound was heterogenized (immobilized on a solid support) to facilitate catalyst recovery [1].
The following diagram illustrates the experimental workflow for using the immobilized Zhan catalyst, from preparation to recycling.
This compound is a ruthenium-based complex used for olefin metathesis reactions, structurally similar to the Hoveyda-Grubbs catalyst but featuring a key electron-withdrawing dimethylsulfonamide group on the aryl ring [1]. The table below summarizes its key properties:
| Property | Description |
|---|---|
| Chemical Name | Dichloro(1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)((5-((dimethylamino)sulfonyl)-2-(1-methylethoxy-O)phenyl)methylene-C)ruthenium(II) [1] |
| Appearance | Green solid [1] |
| Solubility | Soluble in dichloromethane, dichloroethane, chloroform, and ether; insoluble in methanol, ethanol, and other alcohols [1] |
| Key Feature | Electron-withdrawing sulfonamide group on the isopropoxystyrene ligand [1] |
| Recyclability | Can be recovered and recycled by simple precipitation or filtration [1] |
Immobilization significantly alters catalyst behavior. The performance of an immobilized catalyst is not an intrinsic property but results from the interaction between the catalyst and the support system [2]. The following diagram outlines the key factors and their relationships in determining the final performance of an immobilized catalyst.
The table below details how these factors typically affect catalyst performance, based on general immobilization studies [2].
| Factor | Description & Impact on Performance |
|---|---|
| Support Material | The solid material (e.g., silica, polymers, magnetic nanoparticles) to which the catalyst is attached. Its surface area, porosity, and chemical inertness are critical. Tuning pore size can create a "confinement effect" that improves enantioselectivity [2]. Non-inert supports can catalyze side reactions, reducing selectivity [2]. |
| Immobilization Method | The technique used to attach the catalyst to the support. • Covalent Bonding: Strong, stable attachment, reduces leaching. • Electrostatic/Ionic: Easier to implement, but leaching can occur in polar solvents [3]. • Physical Adsorption: Simple but often weak, leading to rapid catalyst loss [2]. | | Resulting Microenvironment | The immediate physical and chemical surroundings of the catalyst on the support. It can differ from the bulk solution, affecting substrate access, reaction rate, and stereoselectivity. Using a protic solvent with a basic additive can degrade certain supports (e.g., mesoporous materials), leading to catalyst leaching and a drop in yield upon reuse [2]. |
To objectively compare this compound in its homogeneous and potential immobilized forms, you can structure your guide around the following aspects:
The key innovation of Zhan Catalyst-1B is the introduction of an electron-withdrawing group (EWG), specifically a dimethylsulfonamide group, on the benzylidene ether ligand [1]. This feature is the primary reason for its enhanced performance.
The following diagram illustrates how this electron-withdrawing effect translates into faster catalyst activation.
The table below summarizes how this compound compares to other catalysts with different electron-withdrawing groups, based on the conceptual Hammett constants (σ_para) which quantify the electron-withdrawing strength [2].
| Catalyst | Electron-Withdrawing Group (EWG) | Hammett Constant (σ_para) | Key Characteristic / Implication |
|---|---|---|---|
| This compound | Sulfonamide (SO₂N(CH₃)₂) | 0.65 [2] | Strong EWG, high activity; can be designed for recyclability [1] |
| Nitro Catalyst (Ru12) | Nitro (NO₂) | 0.78 [2] | Very strong EWG, very high activity [2] |
| Grela-type Catalysts | Nitrile (CN), Trifluoromethyl (CF₃), etc. | Varies (e.g., CF₃: 0.54) [2] | Tunable activity based on EWG strength [2] |
| Parent Hoveyda-Grubbs | None (Hydrogen) | 0.00 | Baseline for comparison; slower initiation [1] [2] |
While comprehensive side-by-side data is limited in the search results, the performance of this compound has been demonstrated in practical, complex syntheses.
Example Protocol: Ring-Closing Metathesis (RCM) in Synthesis In the multi-step synthesis of a novel bicyclic piperazine sulfonamide core for an HIV-1 protease inhibitor, a key ring-closing metathesis step was performed. The precursor (27) was subjected to This compound in degassed 1,2-Dichloroethane (1,2-DCE) at 80 °C to successfully yield the bicyclic compound 28 [3]. This application underscores the catalyst's utility in constructing challenging architectures relevant to drug development.
Recyclability and Heterogeneous Use Research has shown that this compound can be immobilized on solid supports like mesoporous molecular sieves (MCM-41, SBA-15) through non-covalent interactions. In Ring-Closing Metathesis (RCM) of 1,7-octadiene in cyclohexane, this heterogeneous catalyst system demonstrated very low Ru leaching (0.04%) while maintaining activity, highlighting a path toward recyclability and reducing metal contamination in products [4].